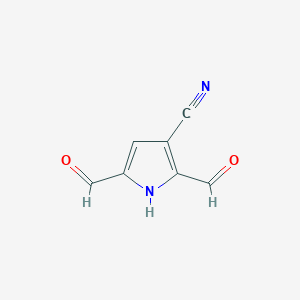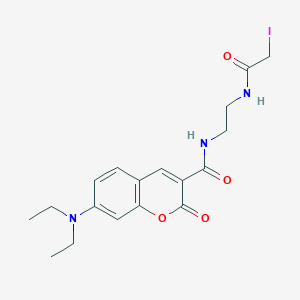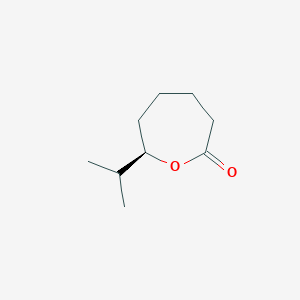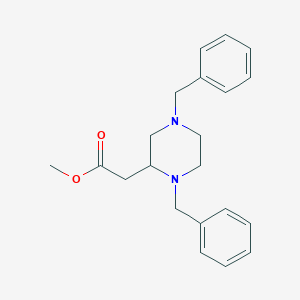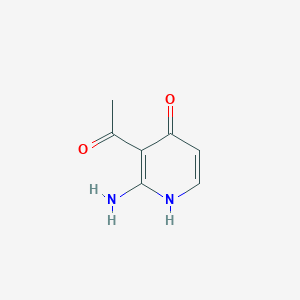
3-acetyl-2-amino-1H-pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2-amino-1H-pyridin-4-one, also known as 4-Acetamido-2-aminopyridine (4-AA), is a pyridine derivative that has been extensively studied for its potential applications in various fields of research. This molecule has gained significant attention due to its unique chemical structure and remarkable biological properties.
Mécanisme D'action
The mechanism of action of 3-acetyl-2-amino-1H-pyridin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-acetyl-2-amino-1H-pyridin-4-one exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of oxidative stress-induced damage, and the modulation of immune system function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-acetyl-2-amino-1H-pyridin-4-one is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various disease models. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 3-acetyl-2-amino-1H-pyridin-4-one, including the development of novel synthetic methods, the identification of new biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to better understand the safety and toxicity profile of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 3-acetyl-2-amino-1H-pyridin-4-one can be achieved by different methods, including the reaction of 4-chloro-3-nitropyridine with acetamide, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with acetic anhydride and ammonium acetate, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
3-acetyl-2-amino-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
176238-50-9 |
|---|---|
Nom du produit |
3-acetyl-2-amino-1H-pyridin-4-one |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-acetyl-2-amino-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |
Clé InChI |
YNRQVHQKUFZKDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC=CC1=O)N |
SMILES canonique |
CC(=O)C1=C(NC=CC1=O)N |
Synonymes |
4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



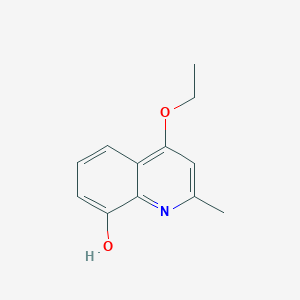



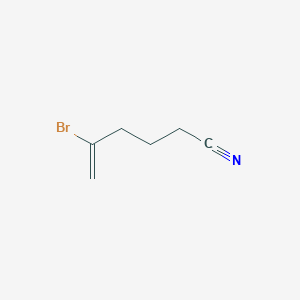
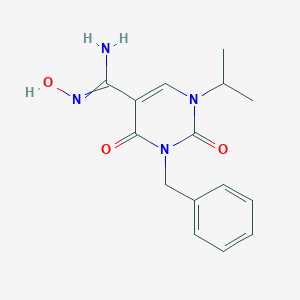
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
